molecular formula C23H25N3O6S B2630643 N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 933218-11-2

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2630643
CAS No.: 933218-11-2
M. Wt: 471.53
InChI Key: JSJRNWPZPOOJTL-UHFFFAOYSA-N
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Description

N-(2-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound featuring a chromene carboxamide core linked to a sulfonylethyl group substituted with a 4-(2-methoxyphenyl)piperazine moiety.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-oxochromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6S/c1-31-21-9-5-3-7-18(21)25-11-13-26(14-12-25)33(29,30)15-10-24-23(28)22-16-19(27)17-6-2-4-8-20(17)32-22/h2-9,16H,10-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJRNWPZPOOJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound’s interaction with alpha1-adrenergic receptors affects several biochemical pathways. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine. They are associated with numerous neurodegenerative and psychiatric conditions. Therefore, the compound’s action on these receptors can influence these conditions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the temperature can affect the compound’s stability and efficacy. .

Biological Activity

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, mechanisms, and research findings.

Chemical Structure and Properties

The compound features a chromene backbone with a carboxamide functional group, a piperazine moiety substituted with a methoxyphenyl group, and a sulfonyl group. Its molecular formula is C21H26N4O6SC_{21}H_{26}N_{4}O_{6}S with a molecular weight of approximately 462.5 g/mol. The structural complexity contributes to its diverse biological interactions.

This compound primarily interacts with neurotransmitter receptors, particularly dopamine D4 receptors, which are implicated in various psychiatric disorders. The compound's ability to modulate these receptors may lead to therapeutic effects such as apoptosis induction and inhibition of cell growth in certain cancer models.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, it has shown activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM for specific strains .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer’s. Studies suggest it may inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic signaling and potentially improving cognitive function.

Anticancer Potential

Preliminary studies have demonstrated the compound's ability to inhibit cell growth in cancer cell lines. The presence of the methoxyphenyl group enhances its interaction with biological targets linked to cancer proliferation pathways. Research indicates that similar compounds can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .

Study 1: Neuroprotective Effects

A study examining the effects of the compound on neurodegeneration found that it significantly reduced markers of oxidative stress in neuronal cells exposed to neurotoxic agents. This suggests a protective role against oxidative damage, which is crucial in neurodegenerative conditions.

Study 2: Antimicrobial Efficacy

In another study, derivatives of the compound were tested against clinical isolates of Staphylococcus aureus and Enterococcus faecalis. The results showed bactericidal activity with MIC values indicating effectiveness comparable to standard antibiotics like ciprofloxacin.

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
AntimicrobialMIC: 15.625 - 125 μM
NeuroprotectionInhibition of AChE
AnticancerInduction of apoptosis

Comparison with Similar Compounds

N-{2-[(4-Ethylpiperazin-1-yl)sulfonyl]ethyl}-4-oxo-4H-chromene-2-carboxamide hydrochloride ()

  • Key Differences : The ethyl group on the piperazine ring replaces the 2-methoxyphenyl group in the target compound.
  • Synthesis : Both compounds employ sulfonylethyl linkers, but the substitution at the piperazine nitrogen varies, requiring distinct alkylation or aryl coupling steps .

18F-Mefway and 18F-FCWAY ()

  • Shared Features : Both tracers contain a 4-(2-methoxyphenyl)piperazine group, akin to the target compound.
  • Functional Insights : In 18F-Mefway, the 2-methoxyphenylpiperazine moiety is critical for 5-HT1A receptor binding (Ki < 1 nM), suggesting the target compound may exhibit similar receptor affinity .

Receptor Affinity and Substituent Effects

D3 Receptor Antagonists ()

  • Comparison : Analogues with 2-methoxyphenylpiperazine groups (e.g., N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides) show high D3 receptor affinity (Ki = 0.2–5 nM). The target compound’s chromene core may confer distinct steric or electronic properties, modulating selectivity .
  • Enantioselectivity : Piperazine derivatives with chiral centers (e.g., in ) exhibit enantiomer-specific binding. If the target compound has stereogenic centers, this could influence its pharmacological profile .

Substituent Position on Piperazine

  • Ortho vs. Para Substitution : Compounds with 4-(2-methoxyphenyl)piperazine (ortho-methoxy) demonstrate stronger receptor binding than para-substituted analogues (e.g., 4-methoxyphenyl in ’s 13b). The methoxy group’s position affects steric hindrance and hydrogen bonding .

Coupling Reactions ()

  • Diazonium Salt Coupling : The target compound’s sulfonylethyl linker may require diazonium coupling akin to ’s synthesis of sulfamoylphenyl derivatives (yields 94–95%) .
  • Reductive Amination () : Piperazine introduction via NaBH3CN-mediated reductive amination (e.g., in ’s ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate) could parallel steps in the target compound’s synthesis .

Data Tables

Table 1: Structural and Functional Comparison of Analogues

Compound Piperazine Substituent Core Structure Receptor Affinity (Ki) Key Reference
Target Compound 4-(2-Methoxyphenyl) Chromene carboxamide Not reported
18F-Mefway () 4-(2-Methoxyphenyl) Cyclohexanecarboxamide 5-HT1A: <1 nM
D3 Antagonist 4-(2-Methoxyphenyl) Heterobiarylcarboxamide D3: 0.2–5 nM
N-{2-[(4-Ethylpiperazinyl)sulfonyl]ethyl}-... () 4-Ethyl Chromene carboxamide Not reported

Q & A

Basic: What synthetic strategies are recommended for this compound, and how can purity be optimized?

Answer:
The synthesis involves multi-step reactions, typically starting with coupling the chromene-2-carboxamide core to a sulfonylethyl-piperazine intermediate. Key considerations include:

  • Reaction Conditions : Use anhydrous solvents (e.g., DCM or ethanol) and catalysts like triethylamine to facilitate sulfonamide bond formation .
  • Purification : Employ column chromatography or recrystallization to isolate intermediates. Final purity (>95%) is confirmed via HPLC with a C18 column (acetonitrile/water gradient) and NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) .

Basic: Which analytical techniques are critical for structural confirmation?

Answer:

  • 1H/13C NMR : Assign peaks for the methoxyphenyl (δ ~3.8 ppm for OCH3), piperazine (δ ~2.5–3.5 ppm), and chromene carbonyl (δ ~170 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+ ~500–510 Da) .
  • HPLC : Use a UV detector (λ = 254 nm) to verify purity (>95%) .

Advanced: How can receptor binding profiles be systematically investigated?

Answer:

  • Radioligand Binding Assays : Screen against serotonin (5-HT1A/2A) and dopamine (D2/D3) receptors due to structural similarity to piperazine-containing antipsychotics .
  • Functional Assays : Measure cAMP modulation or calcium flux in transfected HEK293 cells to assess agonism/antagonism .
  • In Silico Docking : Use Schrödinger Suite or AutoDock to predict binding affinities to D3 receptors (e.g., docking scores < -9 kcal/mol suggest strong binding) .

Advanced: How to resolve contradictions in reported biological activity across studies?

Answer:

  • Assay Variability : Compare cell lines (e.g., CHO vs. HEK293) and incubation times. For example, discrepancies in IC50 values may arise from differences in receptor expression levels .
  • Orthogonal Validation : Confirm cytotoxicity (via MTT assay) alongside receptor activity to rule off-target effects .
  • QSAR Models : Correlate substituent effects (e.g., methoxy vs. chloro groups) with activity trends .

Advanced: What pharmacokinetic challenges are anticipated, and how can they be addressed?

Answer:

  • Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLM). If t1/2 < 30 min, consider blocking labile sites (e.g., piperazine N-methylation) .
  • Blood-Brain Barrier (BBB) Penetration : Predict logP (optimal ~2–3) and P-gp efflux using MDCK-MDR1 cells .
  • Solubility : Use co-solvents (e.g., PEG 400) or salt formation (e.g., hydrochloride) for in vivo studies .

Basic: What initial biological screening assays are recommended?

Answer:

  • Antimicrobial : Broth microdilution (MIC) against S. aureus and E. coli .
  • Anticancer : NCI-60 panel screening at 10 µM .
  • Enzyme Inhibition : Test against COX-2 or kinases (e.g., EGFR) via fluorescence polarization .

Advanced: How to optimize selectivity for dopamine D3 over D2 receptors?

Answer:

  • SAR Studies : Introduce bulky substituents (e.g., 2-methoxyphenyl vs. 2,3-dichlorophenyl) to exploit D3 receptor hydrophobic pockets .
  • Subtype-Specific Assays : Compare binding in D3-transfected vs. D2-transfected cells. Aim for >10-fold selectivity .
  • Molecular Dynamics : Simulate ligand-receptor interactions over 100 ns to identify key residues (e.g., D3-specific Val87) .

Basic: What are common degradation pathways under storage conditions?

Answer:

  • Hydrolysis : Susceptible to ester cleavage in aqueous buffers (pH > 7). Stabilize with lyophilization .
  • Oxidation : Protect from light and use antioxidants (e.g., BHT) in DMSO stock solutions .

Advanced: How can computational methods predict off-target effects?

Answer:

  • QSAR Modeling : Train models on ChEMBL data to predict affinity for unrelated targets (e.g., hERG) .
  • Density Functional Theory (DFT) : Calculate electrostatic potentials to assess reactivity with nucleophiles (e.g., glutathione) .

Advanced: How to design derivatives for enhanced CNS penetration?

Answer:

  • logP Optimization : Aim for 2–3 via substituent adjustments (e.g., replacing sulfonyl with carbamate) .
  • Hydrogen Bond Donors : Limit to ≤2 (e.g., remove amide groups) to improve BBB permeability .
  • In Vitro BBB Models : Use PAMPA-BBB or MDCK-MDR1 monolayers to measure Pe (target > 5 × 10⁻⁶ cm/s) .

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